(3R,4S)-4-fluoro-N-octyloxolan-3-amine
Overview
Description
(3R,4S)-4-fluoro-N-octyloxolan-3-amine is a useful research compound. Its molecular formula is C12H24FNO and its molecular weight is 217.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organolathanide-Catalyzed Hydroamination
Organolanthanide complexes demonstrate efficiency as precatalysts in the regioselective intermolecular hydroamination of alkynes, alkenes, and vinylarenes, yielding corresponding amines and imines. This process is crucial for the synthesis of a wide range of nitrogen-containing compounds, indicating potential applications for fluorinated amines in catalysis and synthesis (Ryu, Li, & Marks, 2003).
Biogenic Amines in Honeybee Brains
Research on the distribution of biogenic amines in the brain of the honeybee, Apis mellifera, using fluorescence histochemistry and other techniques, showcases the biological significance of amines. This study highlights the potential of fluorinated amines in neurochemical research, contributing to our understanding of neurotransmission and brain function (Mercer et al., 2004).
Fluorescent Detection of Amine Vapors
A fluorescent sensor based on aggregation-induced emission properties was developed for the light-up detection of amine vapors, showcasing the application of fluorinated compounds in environmental monitoring and safety. This sensor demonstrates the utility of fluorinated amines in the development of new materials for detecting harmful substances (Gao et al., 2016).
Epoxy Curing Studies
A kinetic study on the cure process of an epoxy-amine system in composite materials emphasizes the role of amines in improving material properties. The research shows the potential of fluorinated amines in enhancing the performance of polymers and composites, critical for various industrial applications (Olmos, Aznar, & González‐Benito, 2005).
Controlled Fluoroalkylation Reactions
Methods for the synthesis of fluoroalkylated substances using visible-light photoredox catalysis highlight the importance of fluorinated compounds in medicinal chemistry. These reactions, offering high levels of selectivity, underscore the utility of fluorinated amines in the development of pharmaceuticals with enhanced properties (Chatterjee, Iqbal, You, & Cho, 2016).
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-octyloxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FNO/c1-2-3-4-5-6-7-8-14-12-10-15-9-11(12)13/h11-12,14H,2-10H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFBMQOFGVQRBY-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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